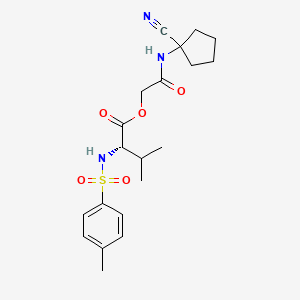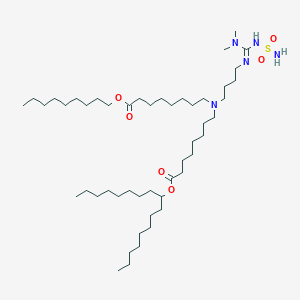![molecular formula C11H23Cl2N3O B13350532 [1,4'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B13350532.png)
[1,4'-Bipiperidine]-4-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,4’-Bipiperidine]-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of bipiperidine, a compound consisting of two piperidine rings connected by a single bond. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride typically involves the reaction of piperidine with a suitable amide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to isolate the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
[1,4’-Bipiperidine]-4-carboxamide dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipiperidine derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted bipiperidine derivatives .
Applications De Recherche Scientifique
[1,4’-Bipiperidine]-4-carboxamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to [1,4’-Bipiperidine]-4-carboxamide dihydrochloride include:
1,4’-Bipiperidine: A compound with a similar structure but without the carboxamide group.
4,4’-Bipiperidine dihydrochloride: Another derivative of bipiperidine with different functional groups.
Uniqueness
The uniqueness of [1,4’-Bipiperidine]-4-carboxamide dihydrochloride lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C11H23Cl2N3O |
|---|---|
Poids moléculaire |
284.22 g/mol |
Nom IUPAC |
1-piperidin-4-ylpiperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-11(15)9-3-7-14(8-4-9)10-1-5-13-6-2-10;;/h9-10,13H,1-8H2,(H2,12,15);2*1H |
Clé InChI |
RTXVSLXMWWGOJY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CCC(CC2)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



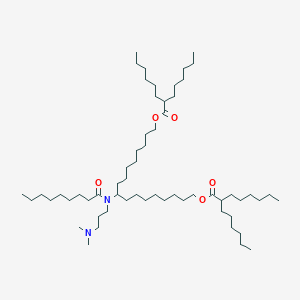
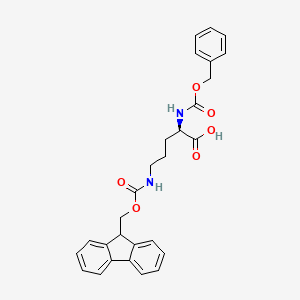
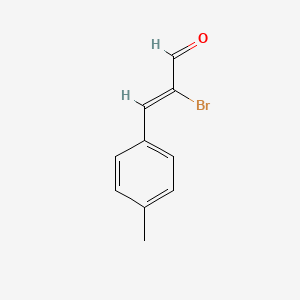
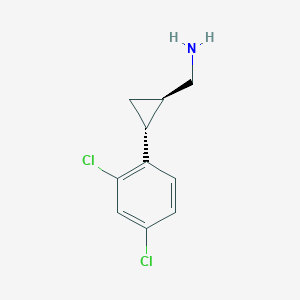
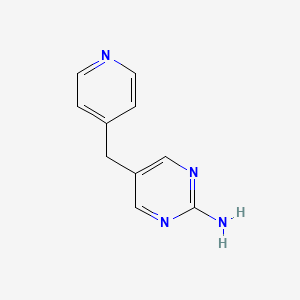
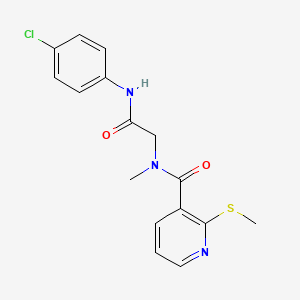
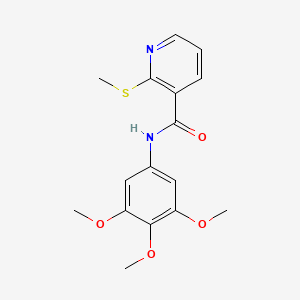


![Pyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B13350501.png)
